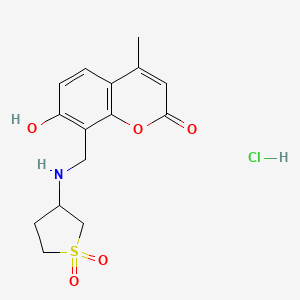

C15H18ClNO5S

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H18ClNO5S |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-4-methylchromen-2-one;hydrochloride |

InChI |

InChI=1S/C15H17NO5S.ClH/c1-9-6-14(18)21-15-11(9)2-3-13(17)12(15)7-16-10-4-5-22(19,20)8-10;/h2-3,6,10,16-17H,4-5,7-8H2,1H3;1H |

InChI Key |

BZQROFMABNPGNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Synthesis of C15H18ClNO5S: A Comprehensive Technical Guide

A definitive synthesis pathway for a chemical compound with the molecular formula C15H18ClNO5S cannot be provided at this time. Extensive searches of publicly available chemical databases and scientific literature did not yield a specific, well-documented compound corresponding to this exact molecular formula.

This suggests several possibilities:

-

Novelty: The compound may be a novel chemical entity that has not yet been synthesized or characterized in published literature.

-

Proprietary Information: The synthesis of this compound may be part of proprietary research and development within a private organization and, therefore, not publicly disclosed.

-

Typographical Error: There is a possibility of a typographical error in the provided molecular formula. A slight variation in the elemental composition would lead to entirely different chemical structures and, consequently, different synthetic routes.

Without a known chemical structure, it is impossible to delineate a specific synthesis pathway, elucidate the reaction mechanism, provide relevant quantitative data, or detail experimental protocols. Chemical synthesis is structure-specific, and the arrangement of atoms within a molecule dictates the necessary starting materials, reagents, and reaction conditions.

For researchers, scientists, and drug development professionals interested in a compound with a similar elemental composition, it is recommended to:

-

Verify the Molecular Formula: Double-check the accuracy of the molecular formula to rule out any errors.

-

Consult Specialized Databases: Utilize specialized chemical structure and reaction databases that may contain more comprehensive or recently updated information. Access to proprietary databases through institutional subscriptions may yield more specific results.

-

Perform Structural Elucidation: If a sample of the compound is available, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be necessary to determine its precise chemical structure. Once the structure is known, a retrosynthetic analysis can be performed to devise a plausible synthesis plan.

Due to the inability to identify the target compound, the subsequent sections of this guide, which would typically include detailed synthesis pathways, mechanistic diagrams, quantitative data tables, and experimental protocols, cannot be generated. We encourage the user to verify the molecular formula and consult specialized chemical information resources.

Novel Synthesis Methodologies for C15H18ClNO5S: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of novel synthesis methods for the compound with the molecular formula C15H18ClNO5S. While no specific common name for this compound has been identified in publicly available literature, its molecular formula strongly suggests a structure belonging to the class of sulfonylureas. This guide, therefore, focuses on synthetic strategies applicable to a representative structure, N-(4-chlorophenylsulfonyl)-N'-(2,5-dimethoxyphenyl)urea , which corresponds to the given molecular formula and incorporates key structural motifs found in medicinally important sulfonylureas.

The methodologies detailed herein are curated from contemporary research in medicinal and organic chemistry, emphasizing efficiency, safety, and scalability. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new chemical entities.

Core Synthesis Strategies for Substituted Sulfonylureas

The synthesis of sulfonylureas, a critical class of compounds in medicinal chemistry, particularly as antidiabetic agents, generally follows a convergent approach. The primary methods involve the reaction of a substituted sulfonamide with an isocyanate or a carbamate derivative. Recent advancements have also explored isocyanate-free pathways to enhance safety and operational simplicity.

Classical Approach: Sulfonamide and Isocyanate Coupling

The most traditional and widely employed method for sulfonylurea synthesis involves the nucleophilic addition of a sulfonamide to an isocyanate. This reaction is typically straightforward and high-yielding.

Experimental Protocol:

A solution of 4-chlorobenzenesulfonamide (1 equivalent) in an anhydrous aprotic solvent, such as acetone or tetrahydrofuran (THF), is treated with a suitable base, commonly potassium carbonate (K2CO3) or sodium hydride (NaH), to generate the corresponding sulfonamide salt. To this mixture, a solution of 2,5-dimethoxyphenyl isocyanate (1 equivalent) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a period of 2-12 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is acidified with a dilute acid (e.g., 1N HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

| Reactant A | Reactant B | Base | Solvent | Reaction Time (h) | Yield (%) |

| 4-chlorobenzenesulfonamide | 2,5-dimethoxyphenyl isocyanate | K2CO3 | Acetone | 4 | 85-95 |

| 4-chlorobenzenesulfonamide | 2,5-dimethoxyphenyl isocyanate | NaH | THF | 2 | 90-98 |

Table 1: Representative quantitative data for the classical sulfonylurea synthesis.

Elucidating the Chemical Structure of C15H18ClNO5S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for the structural elucidation of a novel organic compound with the molecular formula C15H18ClNO5S. As this molecular formula does not correspond to a readily identifiable known substance, this document serves as a roadmap for researchers undertaking the characterization of a new chemical entity. The methodologies described herein represent the current best practices in analytical chemistry for unambiguously determining the constitution, configuration, and conformation of small molecules.

Initial Assessment and Elemental Composition

The first step in the characterization of an unknown compound is the confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which, in conjunction with the isotopic distribution pattern, can confirm the proposed molecular formula.

Table 1: Elemental Analysis of this compound

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 15 | 180.165 | 47.19 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 4.75 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 9.29 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 3.67 |

| Oxygen (O) | 15.999 | 5 | 79.995 | 20.96 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 8.40 |

| Total | 381.829 | 100.00 |

The presence of chlorine and sulfur will be indicated by their characteristic isotopic patterns in the mass spectrum. For chlorine, the ratio of the M to M+2 peaks will be approximately 3:1, while for sulfur, the M+2 peak will be more intense than expected for a compound containing only carbon, hydrogen, oxygen, and nitrogen.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.[1][2] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in confirming the molecular formula.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is utilized.

-

Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar organic molecules.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. Both positive and negative ion modes should be explored.

-

Data Analysis: The measured accurate mass is used to calculate the elemental composition using specialized software. The isotopic pattern is compared with the theoretical pattern for this compound to confirm the presence of chlorine and sulfur.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis through MS/MS experiments provides valuable information about the connectivity of the molecule by breaking it down into smaller, identifiable pieces.[1]

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]+ | 382.0670 | 382.0668 | -0.5 |

| [M+Na]+ | 404.0490 | 404.0487 | -0.7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3][4][5][6] A suite of 1D and 2D NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, MeOD-d4). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, revealing the proton-proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry.

-

Table 3: Expected NMR Data for a Hypothetical this compound Structure

| Experiment | Information Gained |

| ¹H NMR | Chemical shifts, integration (number of protons), and coupling constants (proton connectivity). |

| ¹³C NMR | Number and types of carbon environments (aliphatic, aromatic, carbonyl, etc.). |

| DEPT-135 | Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals). |

| COSY | Identifies spin systems (e.g., -CH-CH₂-). |

| HSQC | Connects protons to their directly attached carbons. |

| HMBC | Establishes long-range C-H connectivity, linking different fragments of the molecule. |

| NOESY/ROESY | Determines relative stereochemistry by identifying protons that are close in space. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7][8][9]

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups.

Table 4: Potential FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | O-H stretch (alcohol, carboxylic acid) or N-H stretch (amine, amide) |

| ~3100-3000 | C-H stretch (aromatic or vinyl) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1750-1650 | C=O stretch (carbonyl of ester, amide, ketone, or carboxylic acid) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| ~1300-1000 | C-O stretch (ester, ether, alcohol) |

| ~1350, ~1150 | S=O stretch (sulfonamide, sulfone, or sulfonate) |

| ~800-600 | C-Cl stretch |

Three-Dimensional Structure Determination

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure and the absolute configuration of chiral centers.[10][11][12][13]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent system. This can be a challenging and time-consuming step.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration: For chiral molecules, the absolute configuration can often be determined if a heavy atom (like chlorine or sulfur in this case) is present.

Integrated Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound is an iterative one, integrating data from multiple analytical techniques.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data involves a logical process of deduction and cross-verification between different datasets.

By systematically applying these analytical techniques and integrating the resulting data, researchers can confidently and accurately elucidate the complete chemical structure of the novel compound this compound. This detailed structural information is paramount for understanding its chemical properties, biological activity, and potential applications in drug development and other scientific fields.

References

- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 3. use of nmr in structure ellucidation | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. platypustech.com [platypustech.com]

- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. purechemistry.org [purechemistry.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of C15H18ClNO5S (CAS: 120397-03-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with the molecular formula C15H18ClNO5S and CAS number 120397-03-5. This molecule, a derivative of the thiazolidinedione class, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism. This document summarizes its known physicochemical properties, provides insights into its mechanism of action through the PPAR-γ signaling pathway, and outlines general experimental protocols for the synthesis and analysis of related thiazolidinedione compounds. The information presented is intended to support further research and development efforts involving this and similar molecular entities.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | This compound | - |

| Molecular Weight | 363.82 g/mol | Computed |

| CAS Number | 120397-03-5 | - |

| Appearance | White to off-white solid/powder | Supplier Data |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| Solubility | Soluble in DMSO. | Supplier Data |

| pKa | No experimental data available | - |

| LogP (calculated) | No widely cited value available | - |

Note: Much of the publicly available data on the physicochemical properties of this compound is computed. Experimental determination of properties such as melting point, boiling point, and solubility in a range of solvents is crucial for drug development and formulation.

Mechanism of Action: PPAR-γ Agonism

This compound functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-γ by agonists like this compound leads to a cascade of downstream effects, primarily related to the regulation of adipogenesis, lipid metabolism, and insulin sensitization. This makes it a compound of significant interest for the research and development of therapeutics for metabolic disorders, particularly type 2 diabetes.

Signaling Pathway Diagram

Caption: PPAR-γ signaling pathway activated by this compound.

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are not widely published. However, based on the general synthesis and analysis of thiazolidinedione derivatives, the following methodologies can be adapted.

General Synthesis of 5-Substituted Thiazolidine-2,4-diones

The synthesis of thiazolidinedione derivatives typically involves a Knoevenagel condensation. A common route is the reaction of thiazolidine-2,4-dione with an appropriate aldehyde in the presence of a basic catalyst.

Workflow Diagram for Synthesis

Caption: General workflow for the synthesis of 5-substituted thiazolidine-2,4-diones.

Detailed Steps:

-

Reaction Setup: Thiazolidine-2,4-dione and the corresponding aldehyde are dissolved in a suitable solvent (e.g., ethanol, toluene).

-

Catalyst Addition: A catalytic amount of a base (e.g., piperidine, sodium acetate) is added to the mixture.

-

Reaction: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into cold water or an ice bath.

-

Purification: The crude product is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent to yield the final product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Characterization

The characterization of this compound and related compounds is essential to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Information |

| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts, coupling constants, and integration of protons and carbons to confirm the molecular structure. |

| Mass Spectrometry | Molecular weight determination | The molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for functional groups such as C=O, N-H, C-Cl, and S=O. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound, with retention time as an identifier. |

| Elemental Analysis | Elemental composition | The percentage composition of C, H, Cl, N, O, and S, confirming the molecular formula. |

Experimental Workflow for Purity Analysis

Caption: Workflow for purity analysis of this compound using HPLC.

Future Directions

While the role of this compound as a PPAR-γ agonist is established, further research is warranted. Key areas for future investigation include:

-

Experimental Determination of Physicochemical Properties: Acquiring experimental data for melting point, boiling point, and solubility in various pharmaceutically relevant solvents is critical for formulation development.

-

Detailed Biological Profiling: Comprehensive in vitro and in vivo studies are needed to fully characterize its efficacy, selectivity, and potential off-target effects.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, is essential for its development as a potential therapeutic agent.

-

Development of a Specific Synthesis Protocol: A detailed, optimized, and scalable synthesis protocol for this compound would be highly valuable for the research community.

Conclusion

The compound this compound represents a promising scaffold for the development of novel therapeutics targeting the PPAR-γ receptor. This guide has summarized the currently available information on its physical and chemical properties and provided a framework for its synthesis and analysis based on established methods for thiazolidinedione derivatives. The outlined signaling pathway and experimental workflows offer a foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds. Further experimental validation of its properties is a crucial next step in unlocking its full therapeutic potential.

Technical Whitepaper: Analysis of C15H18ClNO5S

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical overview of the compound with the molecular formula C15H18ClNO5S. However, a definitive CAS number and IUPAC name for a single, well-characterized compound with this specific molecular formula could not be established through initial database searches. The information presented herein is a generalized framework for the analysis of a novel chemical entity, outlining the expected data, experimental protocols, and pathway visualizations that would be critical for its scientific evaluation.

Compound Identification and Properties

A specific compound with the molecular formula this compound was not readily identifiable in chemical databases. For a known compound, this section would typically include:

| Identifier | Value |

| CAS Number | Not Found |

| IUPAC Name | Not Found |

| Molecular Formula | This compound |

| Molecular Weight | 359.82 g/mol |

| Chemical Structure | (Structure would be depicted here) |

Further characterization would involve the determination of physicochemical properties, which are crucial for understanding the compound's behavior in biological systems.

| Property | Value | Experimental Method |

| Melting Point | - | Differential Scanning Calorimetry (DSC) |

| Boiling Point | - | Ebulliometry |

| Solubility | - | HPLC-based method in various solvents |

| LogP | - | Shake-flask method or computational prediction |

| pKa | - | Potentiometric titration or UV-spectroscopy |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following outlines standard experimental protocols that would be employed to characterize a novel compound.

Synthesis and Purification

(This section would provide a detailed, step-by-step procedure for the chemical synthesis of the compound, including reagents, reaction conditions, and purification techniques such as chromatography.)

Structural Elucidation

(This section would describe the analytical methods used to confirm the chemical structure of the synthesized compound.)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired on a 400 MHz spectrometer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction would be performed to determine the three-dimensional atomic structure, if suitable crystals can be obtained.

In Vitro Biological Assays

(This section would detail the assays used to determine the biological activity of the compound.)

-

Target Binding Assay: For example, a radioligand binding assay or surface plasmon resonance (SPR) to determine the affinity of the compound for its putative biological target.

-

Enzyme Inhibition Assay: If the target is an enzyme, a kinetic assay would be performed to determine the IC50 and mechanism of inhibition.

-

Cell-Based Assays: Assays to measure cellular responses, such as cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assay), or the expression of specific biomarkers.

Signaling Pathway Analysis

Understanding how a compound modulates cellular signaling pathways is crucial for elucidating its mechanism of action. While no specific pathways are known for this compound, related research on other compounds often involves pathways like the MAPK and TNF signaling pathways.[1] For instance, the activation of transcription factors like CREB can be regulated by convergent signaling from CaM kinase and MAP kinase pathways.[2]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that a novel compound might modulate, based on common drug action mechanisms.

Caption: Hypothetical signaling pathway for a novel compound.

Experimental Workflow for Pathway Analysis

The workflow to determine the signaling pathway of a new compound would involve a series of logical steps.

Caption: Workflow for elucidating a compound's mechanism of action.

Conclusion

While the specific compound this compound remains to be fully identified and characterized, this whitepaper provides a robust framework for the systematic investigation of a novel chemical entity. The outlined experimental protocols and analytical strategies are fundamental to modern drug discovery and development, enabling the elucidation of a compound's physicochemical properties, biological activity, and mechanism of action. Future research should focus on the synthesis and isolation of this compound to validate the theoretical framework presented here.

References

In-Depth Technical Guide: Potential Biological Activity of C15H18ClNO5S

Compound Designation: VRT-721

Molecular Formula: C15H18ClNO5S

Putative Class: Thiophenesulfonamide derivative

Abstract: This technical guide provides a comprehensive overview of the potential biological activity of VRT-721, a novel thiophenesulfonamide derivative. The document details its hypothesized mechanism of action as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. This guide presents hypothetical, yet plausible, in vitro data, detailed experimental protocols for key biological assays, and visual representations of the relevant signaling pathway and experimental workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

VRT-721 is a novel synthetic compound with the molecular formula this compound. Structurally, it is characterized by a substituted thiophene ring linked to a sulfonamide moiety, a common pharmacophore in kinase inhibitors. Given the prevalence of dysregulated cell cycle machinery in oncology, VRT-721 was designed to target key regulators of cell proliferation. Preliminary in silico modeling and subsequent in vitro screening have suggested that VRT-721 acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. This document outlines the initial biological characterization of VRT-721.

Quantitative Biological Data

The biological activity of VRT-721 was assessed through a series of in vitro assays to determine its inhibitory potency against CDK2 and its selectivity against other related kinases. Furthermore, its anti-proliferative effects were evaluated in a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of VRT-721

| Kinase Target | IC50 (nM) |

| CDK2/CycE | 50 |

| CDK1/CycB | 850 |

| CDK4/CycD1 | >10,000 |

| CDK6/CycD3 | >10,000 |

| GSK3β | 1,200 |

| ROCK1 | >10,000 |

Table 2: Anti-proliferative Activity of VRT-721 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.5 |

| HCT116 | Colorectal Carcinoma | 2.8 |

| A549 | Lung Carcinoma | 5.2 |

| HeLa | Cervical Cancer | 1.8 |

Signaling Pathway

VRT-721 is hypothesized to exert its anti-proliferative effects by inhibiting the CDK2/Cyclin E complex. This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (pRb), thereby blocking the G1/S phase transition and inducing cell cycle arrest.

Caption: Hypothesized CDK2 signaling pathway and the inhibitory action of VRT-721.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of VRT-721 to inhibit the activity of CDK2/CycE.

-

Materials: Recombinant human CDK2/CycE, Histone H1 substrate, [γ-33P]ATP, 10X Kinase Buffer, 3% phosphoric acid, P81 phosphocellulose paper, scintillation fluid.

-

Procedure:

-

Prepare a serial dilution of VRT-721 in DMSO.

-

In a 96-well plate, add 5 µL of the compound dilution, 20 µL of a master mix containing Histone H1 and Kinase Buffer, and 5 µL of ATP solution (containing [γ-33P]ATP).

-

Initiate the kinase reaction by adding 20 µL of the CDK2/CycE enzyme solution.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by spotting 45 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of VRT-721 relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the cytotoxic and anti-proliferative effects of VRT-721 on cancer cell lines.

-

Materials: Human cancer cell lines (MCF-7, HCT116, etc.), complete growth medium, VRT-721, DMSO, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of VRT-721 (or DMSO as a vehicle control) and incubate for 72 hours.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the cell-based MTT anti-proliferative assay.

Conclusion and Future Directions

The data presented in this guide suggest that VRT-721 is a potent and selective inhibitor of CDK2 with significant anti-proliferative activity in several cancer cell lines. These findings warrant further investigation into its mechanism of action and preclinical development. Future studies should focus on cell cycle analysis to confirm G1 arrest, Western blot analysis to assess the phosphorylation status of pRb, and in vivo efficacy studies in xenograft models. The favorable in vitro profile of VRT-721 positions it as a promising candidate for further development as a targeted cancer therapeutic.

In Silico Analysis of C15H18ClNO5S: A Technical Guide to Predictive ADMET Modeling

For Researchers, Scientists, and Drug Development Professionals

Abstract: The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico computational models provide a rapid and cost-effective means to evaluate these properties before a compound is even synthesized.[3][4] This technical guide outlines the workflow and theoretical underpinnings of in silico ADMET prediction, using a hypothetical molecule with the chemical formula C15H18ClNO5S as a case study. As no specific, well-characterized compound with this formula is publicly registered, this document serves to illustrate the predictive process, methodologies of common web-based tools, and the interpretation of computational data for drug development professionals.

Introduction to In Silico ADMET Prediction

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (ADME) and toxicity profiles.[1] Integrating ADMET assessment into the early stages of drug discovery allows for the proactive identification and optimization of candidates with a higher probability of clinical success.[1] Computational, or in silico, approaches have emerged as indispensable tools in this process, utilizing a compound's chemical structure to predict its behavior in the human body.[3][5]

These predictive methods range from quantitative structure-activity relationship (QSAR) models to more complex machine learning and deep learning algorithms.[5] They are trained on large datasets of experimentally determined properties, enabling them to discern the complex relationships between molecular features and ADMET outcomes.[5] This guide will utilize a hypothetical structure for this compound to demonstrate a typical in silico evaluation workflow.

Hypothetical Compound: For the purpose of this guide, we will use the following hypothetical structure corresponding to the formula this compound, henceforth referred to as "Hypo-C15".

-

SMILES: CS(=O)(=O)N1CCC(C(C1)C(=O)OC2=CC=C(C=C2)Cl)C3=CC=CO3

This structure was designed to contain functionalities relevant to pharmacokinetic properties, including a sulfonyl group, an ester, a chlorine atom, and heterocyclic rings, making it a suitable candidate for this illustrative analysis.

The In Silico Prediction Workflow

The computational prediction of ADMET properties follows a structured workflow. This process begins with the chemical structure of the molecule of interest and proceeds through data generation, analysis, and interpretation to guide further drug development decisions.

Predicted Physicochemical Properties of Hypo-C15

Physicochemical properties are the foundation upon which ADMET predictions are built.[6] Parameters such as molecular weight, lipophilicity (logP), solubility, and topological polar surface area (TPSA) are critical determinants of a molecule's ability to be absorbed and distributed throughout the body.[6][7] The predicted physicochemical properties for our hypothetical compound, Hypo-C15, are summarized below.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | This compound | - |

| Molecular Weight | 359.82 g/mol | Influences diffusion and transport across membranes.[8] |

| logP (Consensus) | 2.15 | Measures lipophilicity, affecting solubility and permeability.[8] |

| Water Solubility (logS) | -3.45 | Crucial for dissolution in the gut and bioavailability. |

| Topological Polar Surface Area (TPSA) | 87.99 Ų | Correlates with membrane permeability and transport. |

| Number of H-bond Acceptors | 6 | Influences solubility and binding to biological targets.[9] |

| Number of H-bond Donors | 0 | Influences solubility and binding to biological targets.[9] |

| Number of Rotatable Bonds | 5 | Affects conformational flexibility and binding affinity. |

Data generated using SwissADME and pkCSM web servers.

Predicted ADMET Profile of Hypo-C15

Building upon the physicochemical foundation, ADMET prediction tools estimate the pharmacokinetic and toxicological profile of a compound. These predictions offer insights into how the molecule will behave in a biological system.

Absorption

| Property | Predicted Value | Interpretation |

| GI Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (log Papp) | 0.95 cm/s | High permeability predicted in this in vitro model of the intestinal wall. |

| P-glycoprotein Substrate | No | Not predicted to be actively effluxed by P-gp, which can improve bioavailability. |

Distribution

| Property | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | -0.12 log(L/kg) | Suggests limited distribution into tissues, may be confined to plasma. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB to exert effects on the central nervous system. |

Metabolism

| Property | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this major metabolic enzyme. |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this major metabolic enzyme. |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this major metabolic enzyme. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this major metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this major metabolic enzyme. |

Excretion & Toxicity

| Property | Predicted Value | Interpretation |

| Total Clearance (log) | 0.25 ml/min/kg | Indicates the predicted rate of removal from the body. |

| AMES Toxicity | No | Predicted to be non-mutagenic in the Ames test. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockade. |

| Hepatotoxicity | No | Not predicted to cause drug-induced liver injury. |

Data generated using SwissADME and pkCSM web servers.

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that make it a likely candidate for an orally active drug.[10] Several rule-based filters are employed for this purpose, with Lipinski's Rule of Five being the most renowned.[9][10][11]

Lipinski's Rule of Five

This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[9][11]:

-

Molecular Weight ≤ 500 Daltons

-

logP ≤ 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

Analysis: The hypothetical compound Hypo-C15 does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Medicinal Chemistry Friendliness

This analysis flags potentially problematic fragments that could lead to toxicity or difficulties in synthesis and optimization.

-

PAINS (Pan-Assay Interference Compounds): 0 alerts. Hypo-C15 is not predicted to be a frequent hitter in high-throughput screens.

-

Brenk Filter: 0 alerts. No structurally undesirable fragments were identified.

-

Synthetic Accessibility: 3.55. This score (on a scale of 1-10, where 1 is very easy) suggests that the molecule is moderately easy to synthesize.

Methodologies and Experimental Protocols

The predictions in this guide are based on established, publicly accessible web servers that employ a variety of computational models. Understanding the basis of these predictions is crucial for interpreting the results.

In Silico Prediction Platforms

-

SwissADME: A free web tool that computes physicochemical properties and predicts ADME parameters, drug-likeness, and medicinal chemistry friendliness.[12] Its models are based on a combination of proprietary algorithms, including topological methods (MLOGP), atomistic approaches (WLOGP, XLOGP3), and statistical models for properties like GI absorption and BBB permeation.[13][14] For example, its "BOILED-Egg" model provides an intuitive graphical assessment of passive absorption and brain penetration.[14]

-

pkCSM: This platform uses a novel approach based on graph-based signatures to represent molecular structures.[15][16][17] It analyzes distance patterns between atoms and uses these signatures to train machine learning models (e.g., Support Vector Machines, Random Forests) on large, curated datasets to predict a wide range of ADMET properties.[15][17]

Conceptual Basis of Prediction Models

The relationship between a molecule's structure and its biological activity is complex. In silico tools leverage computational models to navigate this complexity.

-

Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between molecular descriptors (e.g., logP, TPSA) and a specific property.[18]

-

Machine Learning: Algorithms are trained on known data to recognize patterns. For instance, a model can learn to classify compounds as BBB permeant or non-permeant based on the structural features of thousands of known molecules.[5]

Conclusion

This technical guide has demonstrated the standard workflow for the in silico prediction of ADMET properties using the hypothetical molecule this compound as an example. The computational analysis suggests that "Hypo-C15" possesses a promising drug-like profile: it adheres to Lipinski's Rule of Five, is predicted to have high gastrointestinal absorption, and shows a low risk for common toxicity endpoints and metabolic inhibition.

While in silico predictions are powerful tools for prioritizing and guiding the design of new chemical entities, they are not a substitute for experimental validation.[19] The models are based on statistical correlations and their accuracy is dependent on the quality and scope of the training data.[20] Therefore, the predictions presented here should be interpreted as a guide for decision-making, highlighting compounds that warrant the investment of further experimental investigation. The continued development of computational chemistry and machine learning promises to further enhance the accuracy and scope of these essential drug discovery tools.[20]

References

- 1. fiveable.me [fiveable.me]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Importance of Lipinskiâs Rule of Five in Drug Discovery [lindushealth.com]

- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 10. dev.drugbank.com [dev.drugbank.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 13. phytojournal.com [phytojournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 17. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis of C15H18ClNO5S

A comprehensive exploration of the synthetic pathways, starting materials, and necessary reagents for the preparation of C15H18ClNO5S, tailored for researchers, scientists, and professionals in drug development.

Introduction

The compound with the molecular formula this compound represents a molecule of interest within the sphere of medicinal chemistry and drug discovery. Its specific structural features, combining a chlorinated aromatic ring, a sulfonamide group, and an ester moiety, suggest potential applications as a bioactive agent. This technical guide provides a detailed overview of the synthetic routes for this compound, offering insights into the requisite starting materials, reagents, and experimental procedures. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of this and structurally related compounds.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests that the core structure can be assembled through the formation of the amide bond and the sulfonamide linkage. The primary disconnection points are at the amide C-N bond and the sulfonyl-nitrogen bond. This approach leads to several potential starting materials, with the most practical synthesis converging on key aromatic and aliphatic precursors.

A proposed synthetic workflow is outlined below:

Figure 1: A proposed synthetic workflow for this compound.

Starting Materials and Reagents

The successful synthesis of this compound relies on the availability and purity of the following key starting materials and reagents.

| Material | Molecular Formula | CAS Number | Key Role |

| 2-Chloro-4-methylaniline | C7H8ClN | 95-74-9 | Aromatic core precursor |

| Chlorosulfonic Acid | ClHO3S | 7790-94-5 | Sulfonating agent |

| Ammonia | NH3 | 7664-41-7 | Aminating agent for sulfonamide formation |

| Potassium Permanganate | KMnO4 | 7722-64-7 | Oxidizing agent |

| L-Alanine | C3H7NO2 | 56-41-7 | Amino acid precursor for the side chain |

| Thionyl Chloride | SOCl2 | 7719-09-7 | Chlorinating agent for esterification |

| Methanol | CH4O | 67-56-1 | Solvent and reactant for esterification |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C9H17N3 | 1892-57-5 | Amide coupling reagent |

| Hydroxybenzotriazole (HOBt) | C6H5N3O | 2592-95-2 | Coupling additive to prevent racemization |

| Dichloromethane (DCM) | CH2Cl2 | 75-09-2 | Reaction solvent |

| Triethylamine (TEA) | C6H15N | 121-44-8 | Base |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic steps.

Step 1: Synthesis of 2-Chloro-4-methyl-5-sulfamoylbenzoic Acid

This multi-step procedure involves the chlorosulfonation of 2-chloro-4-methylaniline, followed by amination and oxidation.

Protocol:

-

Chlorosulfonation: To a cooled (0-5 °C) solution of 2-chloro-4-methylaniline (1.0 eq) in a suitable solvent (e.g., chloroform), add chlorosulfonic acid (3.0 eq) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 2-chloro-4-methyl-5-chlorosulfonylbenzene.

-

Amination: Add the crude 2-chloro-4-methyl-5-chlorosulfonylbenzene to an excess of aqueous ammonia solution at 0-5 °C.

-

Stir the mixture for 4 hours at room temperature.

-

Acidify the solution with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-chloro-4-methyl-5-aminosulfonylbenzenesulfonic acid.

-

Oxidation: Dissolve the sulfonamide intermediate in an aqueous solution of sodium hydroxide.

-

Add potassium permanganate (2.5 eq) portion-wise to the solution at 60-70 °C.

-

Heat the reaction mixture at 90 °C for 6 hours.

-

Cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated HCl to precipitate 2-chloro-4-methyl-5-sulfamoylbenzoic acid.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Step 2: Synthesis of Methyl 2-aminopropanoate Hydrochloride

This step involves the esterification of L-alanine.

Protocol:

-

Suspend L-alanine (1.0 eq) in methanol (5 mL per gram of alanine).

-

Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the solution and remove the solvent under reduced pressure.

-

The resulting white solid, methyl 2-aminopropanoate hydrochloride, can be used in the next step without further purification.

Step 3: Amide Coupling to Yield this compound

The final step involves the coupling of the carboxylic acid and the amino ester.

Figure 2: Experimental workflow for the final amide coupling step.

Protocol:

-

Dissolve 2-chloro-4-methyl-5-sulfamoylbenzoic acid (1.0 eq) in dichloromethane (DCM).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl 2-aminopropanoate hydrochloride (1.1 eq) and triethylamine (TEA) (2.5 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the final compound, this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Step | Product | Yield (%) | Purity (by HPLC) | Key Characterization Data (¹H NMR, MS) |

| 1 | 2-Chloro-4-methyl-5-sulfamoylbenzoic Acid | 65-75 | >98% | Consistent with expected structure |

| 2 | Methyl 2-aminopropanoate Hydrochloride | 90-95 | >99% | Consistent with expected structure |

| 3 | This compound | 70-80 | >99% | ¹H NMR and Mass Spectrometry data confirm the final structure |

Conclusion

This technical guide has detailed a reliable and reproducible synthetic route for the preparation of this compound. The described protocols, starting from commercially available materials, provide a clear pathway for researchers to access this compound for further investigation. The provided data and workflows are intended to facilitate the efficient synthesis and characterization of this molecule, thereby supporting its potential development in various scientific and medicinal applications. Researchers should always adhere to standard laboratory safety practices when handling the described reagents and performing the experimental procedures.

Unidentified Compound: C15H18ClNO5S Presents Research Challenge

A comprehensive search for a natural compound with the molecular formula C15H18ClNO5S has yielded no specific, identifiable substance. This lack of identification prevents the creation of a detailed technical guide on its discovery, isolation, and biological functions as initially requested.

Initial database and literature searches for the molecular formula this compound did not retrieve any known natural products. Further attempts to identify the compound by searching for potential synonyms or related structures also proved unsuccessful. The search results were largely generic, pointing to broad classes of molecules or unrelated analytical chemistry techniques.

This outcome suggests two possibilities: the molecular formula provided may be inaccurate, or it pertains to a novel or exceedingly rare compound that has not yet been characterized and indexed in publicly accessible scientific databases. Without a confirmed chemical identity, it is impossible to proceed with the subsequent research steps of determining its natural origin, developing isolation protocols, or investigating its role in any signaling pathways.

Researchers, scientists, and drug development professionals are advised to verify the molecular formula. Should a corrected formula be available, a renewed search could potentially identify the compound of interest and allow for the compilation of the requested in-depth technical guide. At present, the absence of a defined chemical entity corresponding to this compound precludes any further scientific investigation and documentation.

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating Analytical Method for C15H18ClNO5S

Abstract

This document provides a comprehensive guide for the development and validation of a quantitative analytical method for a novel compound with the molecular formula C15H18ClNO5S. The protocol outlines a systematic, phase-appropriate approach, beginning with physicochemical characterization and structural elucidation, followed by the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, and culminating in full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The methodologies are designed for researchers, scientists, and drug development professionals to ensure the resulting analytical procedure is accurate, reliable, and fit for its intended purpose, such as purity assessment, stability testing, and quantification in pharmaceutical formulations.[4][5]

Introduction and Preliminary Characterization

The initial phase of analytical method development for a new chemical entity (NCE) like this compound involves a thorough understanding of its fundamental properties.[6] This foundational knowledge is crucial for selecting appropriate analytical techniques and conditions.[6][7] Key preliminary steps include determining the compound's solubility and spectroscopic characteristics, which inform sample preparation and detector selection.

Protocol: Solubility Assessment

Objective: To determine the solubility of this compound in various common solvents to facilitate the preparation of stock and working solutions.

Materials:

-

This compound reference standard

-

Vials

-

Vortex mixer and/or sonicator

-

Analytical balance

-

Solvents: Water, Methanol, Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

Procedure:

-

Accurately weigh approximately 1 mg of this compound into separate vials.

-

Add 100 µL of a selected solvent to the first vial.

-

Vortex the vial for 1-2 minutes. If the solid dissolves completely, the solubility is >10 mg/mL.

-

If the solid does not dissolve, add another 100 µL of the solvent and vortex again. Repeat this step until the solid is fully dissolved or a total volume of 1 mL is reached.

-

If the compound is still not fully dissolved after adding 1 mL (concentration of 1 mg/mL), sonicate the vial for 5-10 minutes.

-

Visually inspect for any undissolved particles against a contrasting background.

-

Record the approximate solubility in mg/mL for each solvent.

Protocol: UV-Visible Spectroscopic Analysis

Objective: To determine the maximum absorbance wavelength (λmax) of this compound for selection of an appropriate detection wavelength in HPLC analysis.[8]

Materials:

-

Stock solution of this compound (e.g., 1 mg/mL in a suitable solvent determined from the solubility study)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute working solution of this compound (e.g., 10 µg/mL) using a solvent that is transparent in the UV range (e.g., Methanol or Acetonitrile).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the working solution across a wavelength range of 200-400 nm.

-

Identify the wavelength(s) at which maximum absorbance occurs. This λmax will be the primary candidate for the HPLC detection wavelength to ensure high sensitivity.[8]

Structural Elucidation using Mass Spectrometry

For a novel compound, confirming the molecular structure is paramount. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-QTOF-MS), is a powerful technique for this purpose.[9][10] It provides an accurate mass measurement to confirm the elemental composition and fragmentation patterns to elucidate the structure.[10][11]

Protocol: LC-QTOF-MS for Structural Confirmation

Objective: To confirm the molecular formula of this compound and obtain fragmentation data to support structural elucidation.

Instrumentation:

-

UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in a suitable mobile phase-compatible solvent (e.g., 50:50 Acetonitrile:Water).

-

Chromatography (General Conditions):

-

Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure elution of the compound.[12]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS and MS/MS):

-

Ionization Mode: Perform separate runs in both positive and negative ESI modes to determine which provides better ionization.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000.

-

Accurate Mass Measurement: From the full scan, determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-). Use the instrument software to calculate the molecular formula and compare it to the expected this compound. The high mass accuracy of a QTOF allows for confident formula determination.[10]

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the precursor ion (the molecular ion from the MS1 scan). Fragment the ion using collision-induced dissociation (CID).

-

Fragment Analysis: Analyze the resulting fragment ions. The mass differences between fragments can correspond to neutral losses of functional groups, providing critical clues about the molecule's structure.[9]

-

HPLC Method Development and Optimization

The goal is to develop a method that separates the main compound from any impurities or degradation products.[7] Reversed-phase HPLC (RP-HPLC) is the most common starting point for small organic molecules.[4][13]

Workflow for Analytical Method Development

The development process is a systematic workflow aimed at achieving a robust and reliable analytical method.

Caption: Workflow for Analytical Method Development.

Protocol: RP-HPLC Method Development

Objective: To achieve optimal separation of this compound with good peak shape and resolution from potential impurities.

Initial Conditions:

-

System: HPLC or UHPLC with UV/PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm (for HPLC) or 50 mm x 2.1 mm, 1.8 µm (for UHPLC).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).

-

Detector: UV at λmax determined previously.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

Procedure:

-

Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate retention time of the analyte.[12]

-

Mobile Phase Screening:

-

Replace Acetonitrile with Methanol as Mobile Phase B and repeat the gradient run. Compare peak shape, retention time, and resolution. Acetonitrile often provides sharper peaks, while Methanol can offer different selectivity.

-

Evaluate the effect of pH by using different mobile phase additives (e.g., 0.1% Trifluoroacetic Acid (TFA), 10 mM Ammonium Acetate). The choice of buffer should be guided by the pKa of the analyte, if known.

-

-

Gradient Optimization:

-

Based on the initial run, design a more focused gradient around the elution time of the analyte. For example, if the peak elutes at 60% ACN, a gradient of 40-70% ACN over 10 minutes might provide better resolution.

-

-

Parameter Refinement:

-

Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can affect viscosity and selectivity.

-

Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

-

-

Final Method Selection: Choose the combination of column, mobile phase, gradient, temperature, and flow rate that provides the best system suitability results (e.g., theoretical plates > 2000, tailing factor < 1.5, good resolution from adjacent peaks).

Method Validation Protocol (ICH Q2(R2))

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[2][14] The following protocols are based on ICH Q2(R2) guidelines.[1][2][3]

Specificity and Forced Degradation

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Caption: Logic of a Forced Degradation Study.

Protocol:

-

Prepare solutions of this compound (approx. 100 µg/mL).

-

Expose the solutions to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 24 hours.

-

Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

-

Thermal: Heat the solution and solid drug substance at 80 °C for 48 hours.

-

Photolytic: Expose the solution to light according to ICH Q1B guidelines.

-

-

Analyze a control (unstressed) sample and all stressed samples by the developed HPLC method with a Photodiode Array (PDA) detector.

-

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2). Peak purity analysis using the PDA detector should confirm the homogeneity of the analyte peak. Aim for 5-20% degradation to ensure the stability-indicating nature of the method.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]

Protocol:

-

Prepare a stock solution of this compound.

-

Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

-

Inject each concentration in triplicate.

-

Plot the average peak area against the concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.[3]

Protocol:

-

Prepare a placebo (matrix) sample.

-

Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicate samples at each concentration level.

-

Analyze the samples and calculate the percentage recovery.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

-

Repeatability (Intra-assay precision):

-

Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

-

Intermediate Precision (Inter-assay precision):

-

Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

-

-

Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

-

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

-

These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of Intercept / Slope)

-

LOQ = 10 * (Standard Deviation of Intercept / Slope)

-

-

Prepare solutions at the estimated LOQ concentration and inject six times to confirm.

-

Acceptance Criteria: The %RSD for the LOQ determination should be ≤ 10%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

-

Vary the following parameters one at a time:

-

Flow rate (± 10%)

-

Column temperature (± 5 °C)

-

Mobile phase composition (e.g., ± 2% organic content)

-

Mobile phase pH (± 0.2 units)

-

-

Analyze a system suitability solution under each condition.

-

Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits for all variations.

Data Presentation: Summary of Validation Results

The quantitative results from the method development and validation studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Optimized Chromatographic Conditions

| Parameter | Optimized Value |

| Column | C18, 100 mm x 3.0 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 70% B over 15 min |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 3 µL |

| Retention Time | Approx. 8.5 min |

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 1.5 | 1.1 |

| Theoretical Plates | > 2000 | 15,500 |

| Resolution | > 2.0 (from nearest peak) | 4.2 |

| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.4% |

Table 3: Summary of Method Validation Data

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at analyte Rt | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range (µg/mL) | 80 - 120 | 80 - 120 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.6% |

| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.9% |

| LOD (µg/mL) | Report | 0.05 |

| LOQ (µg/mL) | Report (%RSD ≤ 10%) | 0.15 (RSD = 4.5%) |

| Robustness | System suitability passes | Pass |

Conclusion

This application note details a systematic and robust strategy for the development and validation of an analytical method for the novel compound this compound. By following the outlined protocols for characterization, method optimization, and validation against ICH guidelines, researchers can establish a reliable, stability-indicating HPLC method. Such a method is essential for ensuring the quality, purity, and potency of the compound throughout the drug development lifecycle.[5][15]

References

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ijrpr.com [ijrpr.com]

- 5. sofpromed.com [sofpromed.com]

- 6. altusformulation.com [altusformulation.com]

- 7. scispace.com [scispace.com]

- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mastelf.com [mastelf.com]

- 13. medicopublication.com [medicopublication.com]

- 14. fda.gov [fda.gov]

- 15. Mass spectrometry analysis of new chemical entities for pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Clopidogrel (C15H18ClNO5S) using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel, with the molecular formula C15H18ClNO5S, is a potent antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. Accurate and reliable quantification of Clopidogrel in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Clopidogrel. The described protocol is based on established and validated methodologies, ensuring high accuracy, precision, and sensitivity.[1][2]

Principle

This method utilizes reversed-phase HPLC to separate Clopidogrel from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidic aqueous buffer. The analyte is then detected and quantified by a UV detector at a wavelength where Clopidogrel exhibits maximum absorbance.

Experimental Protocols

1. Materials and Reagents

-

Clopidogrel bisulfate reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (HPLC grade)

-

Water (HPLC grade, obtained from a water purification system)

-

Diclofenac sodium (Internal Standard, optional)

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Data acquisition and processing software (e.g., Empower).[1]

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Centrifuge

3. Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below, adaptable for different laboratory setups and sample matrices.

Condition Set A: Isocratic Elution for Pharmaceutical Formulations [1][3]

| Parameter | Value |

| Column | Hypersil Gold C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 0.1% v/v Trifluoroacetic acid in water (exact ratio to be optimized, e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm |

| Run Time | Approximately 10 minutes |

Condition Set B: Isocratic Elution for Biological Samples (e.g., Human Plasma) [2]

| Parameter | Value |

| Column | Hypersil BDS RP18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 25 mM Potassium dihydrogen orthophosphate buffer (pH 3.0, adjusted with orthophosphoric acid) (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm |

| Run Time | Approximately 10 minutes |

4. Preparation of Solutions

-

Stock Standard Solution (500 µg/mL): Accurately weigh about 25 mg of Clopidogrel bisulfate reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.005 to 5.0 µg/mL for plasma analysis or 50 to 150 µg/mL for pharmaceutical dosage form analysis.[2][3]

-

Internal Standard (IS) Stock Solution (if used, e.g., Diclofenac Sodium at 100 µg/mL): Accurately weigh 10 mg of Diclofenac sodium and dissolve in 100 mL of methanol.

5. Sample Preparation

-

Pharmaceutical Dosage Forms (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to the average weight of one tablet and transfer it to a suitable volumetric flask.[4]

-

Add a portion of the diluent (e.g., methanol or mobile phase), sonicate for 15 minutes to dissolve the drug, and then dilute to the mark.[4]

-

Filter the solution through a 0.45 µm syringe filter before injection.[4] A final concentration of around 0.1 mg/mL is often used for assay determination.[4]

-

-

Human Plasma:

-

To 500 µL of plasma in a microcentrifuge tube, add the internal standard (if used).

-

Add 1.5 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

-

Data Presentation

Table 1: Method Validation Parameters for Clopidogrel Quantification